molecular formula C8H16ClNO B3363026 2-chloro-N-(3-methylbutyl)propanamide CAS No. 1016813-78-7

2-chloro-N-(3-methylbutyl)propanamide

Cat. No. B3363026
CAS RN: 1016813-78-7
M. Wt: 177.67 g/mol
InChI Key: FFVVYXGZRFGDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-(3-methylbutyl)propanamide” is a chemical compound with the CAS Number: 1016813-78-7 . It has a molecular weight of 177.67 . The IUPAC name for this compound is 2-chloro-N-isopentylpropanamide .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H16ClNO/c1-6(2)4-5-10-8(11)7(3)9/h6-7H,4-5H2,1-3H3,(H,10,11) . This indicates the molecular structure of the compound.

Scientific Research Applications

Environmental Occurrence and Toxicity Studies

Studies have focused on the environmental occurrence, pathways, and toxicity of compounds structurally related to 2-chloro-N-(3-methylbutyl)propanamide, such as acrylamide and chlorinated propanols. For instance, acrylamide, which shares a functional group with this compound, is known for its formation in high-carbohydrate foods during high-temperature cooking processes, raising concerns about its neurotoxic, genotoxic, carcinogenic, and reproductive toxic properties (Keramat et al., 2011). Similarly, triclosan, another chlorinated compound, has been extensively reviewed for its widespread use, environmental persistence, and potential health risks, highlighting the importance of understanding such compounds' behavior and effects (Bedoux et al., 2012).

Pharmacokinetic and Pharmacodynamic Properties

Research into compounds with pharmacokinetic and pharmacodynamic profiles similar to this compound, such as propofol, provides insight into their absorption, distribution, metabolism, and excretion characteristics, as well as their mechanism of action. Propofol, for instance, is widely used for induction and maintenance of anesthesia, with studies focusing on its effects through potentiation of the GABA receptor, emphasizing the significance of understanding the pharmacological aspects of such compounds (Sahinovic et al., 2018).

Food Safety and Biochemical Impacts

The presence and effects of related compounds in food products have been a significant area of study, with investigations into their formation during food processing, potential health risks, and strategies for mitigation. For example, the production and breakdown pathways of branched-chain aldehydes in food highlight the complex interactions between food composition, processing conditions, and the resulting flavor and safety implications (Smit et al., 2009).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “2-chloro-N-(3-methylbutyl)propanamide” can be found online . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-chloro-N-(3-methylbutyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO/c1-6(2)4-5-10-8(11)7(3)9/h6-7H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVVYXGZRFGDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(3-methylbutyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(3-methylbutyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(3-methylbutyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(3-methylbutyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(3-methylbutyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(3-methylbutyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.